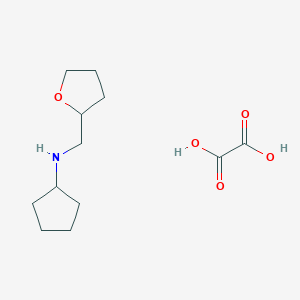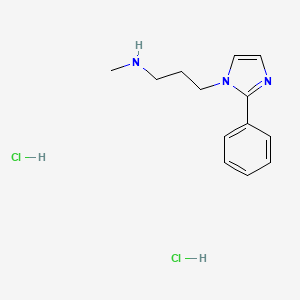![molecular formula C26H47NO2 B1389242 N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine CAS No. 1040687-33-9](/img/structure/B1389242.png)
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine, also known as 1-hexadecanamine N-(4-((2-methoxyethoxy)methyl)benzyl)amine, is a chemical compound used in a variety of scientific research applications. This compound is a derivative of hexadecanamine and is composed of a nitrogen atom bound to a carbon chain with a benzyl group attached to the nitrogen. The compound has been used in a range of applications, including drug development, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine has been used in a variety of scientific research applications. It has been used in drug development, biochemistry, and pharmacology. In drug development, this compound has been used to develop new drugs that target specific diseases and conditions. In biochemistry, it has been used to study the effects of certain enzymes and proteins on biological processes. In pharmacology, it has been used to study the interactions between drugs and their targets.
Mecanismo De Acción
The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine is not well understood. However, it is believed that this compound acts as a ligand, binding to specific proteins and enzymes in the body. This binding triggers a cascade of reactions that can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, proteins, and receptors. It has also been shown to affect the expression of certain genes. In addition, it has been shown to affect the metabolism of certain drugs and to modify the activity of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. This makes it a good choice for laboratory experiments. However, it can be toxic in high concentrations and can cause irritation if it comes into contact with skin or eyes. Therefore, it is important to take safety precautions when handling this compound.
Direcciones Futuras
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine has a variety of potential future applications. It could be used to develop new drugs that target specific diseases and conditions. It could also be used to study the effects of certain enzymes and proteins on biological processes. Furthermore, it could be used to study the interactions between drugs and their targets, as well as the metabolism of certain drugs. Finally, it could be used to modify the activity of certain hormones.
Métodos De Síntesis
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine is synthesized by a process known as etherification. This process involves the condensation of a primary amine with an ether. In the case of N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine, the primary amine is hexadecanamine and the ether is 2-methoxyethoxymethylbenzene. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds in two steps. First, the primary amine reacts with the ether to form an intermediate product. Then, the intermediate product reacts with the acid to form the final product, N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine.
Propiedades
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]hexadecan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-24-25-17-19-26(20-18-25)29-23-22-28-2/h17-20,27H,3-16,21-24H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHHDTPOICSDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC1=CC=C(C=C1)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)
![({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1389162.png)
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1389163.png)


![3-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1389169.png)




![4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1389180.png)

